molecular formula C24H22FN3O2S2 B2487237 N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252916-28-1

N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2487237
CAS RN: 1252916-28-1
M. Wt: 467.58
InChI Key: DJLRXCXHLHNSDP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a fluorobenzyl group, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-2-yl sulfanyl group, the fluorobenzyl group, and the acetamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including STL028563, have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. STL028563 may interfere with cellular processes critical for cancer progression, making it a promising candidate for further study in oncology .

Anti-Inflammatory Properties

Indole compounds often exhibit anti-inflammatory activity. STL028563 could potentially modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antimicrobial Effects

Indole derivatives have been evaluated for their antimicrobial properties. STL028563 might inhibit bacterial or fungal growth, making it a potential lead compound for developing new antibiotics or antifungal agents .

Analgesic Potential

Some indole-based molecules, including STL028563, have shown analgesic effects in preclinical studies. Investigating its mechanism of action and safety profile could lead to novel pain management strategies .

Antifibrotic Activity

STL028563 could be explored for its antifibrotic properties. Fibrosis is a common pathological process in various diseases (e.g., liver fibrosis, pulmonary fibrosis). Investigating STL028563’s impact on fibrotic pathways may yield therapeutic insights .

Synthetic Methodology

Given the importance of indole derivatives, researchers are interested in novel synthetic routes. Investigating efficient methods for synthesizing STL028563 and related compounds could contribute to drug development .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, its properties, and its potential uses. This could include testing it as a potential drug or studying its reactivity in chemical reactions .

properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S2/c1-2-27(14-17-6-4-3-5-7-17)21(29)16-32-24-26-20-12-13-31-22(20)23(30)28(24)15-18-8-10-19(25)11-9-18/h3-13H,2,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLRXCXHLHNSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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